1,4-Bis(2-hydroxyethoxy)-2-butyne

Beschreibung

Contextualization within Contemporary Chemical Sciences

In the broad spectrum of chemical sciences, 1,4-Bis(2-hydroxyethoxy)-2-butyne is classified as a multifunctional molecule. chemblink.com It is simultaneously an alkyne, due to its carbon-carbon triple bond, and a diol, owing to the two terminal hydroxyl (-OH) groups. chemblink.comcymitquimica.com Furthermore, the presence of ether linkages categorizes it as an ether. cymitquimica.comcymitquimica.com This combination of functional groups within a single molecule makes it a versatile reagent and a subject of interest for creating complex chemical structures and materials with tailored properties. cymitquimica.comguidechem.com Its solubility in water, a consequence of the polar hydroxyl groups, further broadens its utility in various reaction conditions. cymitquimica.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

|---|---|---|

| Molecular Formula | C₈H₁₄O₄ | chemblink.comchemicalbook.comalfa-chemistry.com |

| Molecular Weight | ~174.20 g/mol | chemblink.comcymitquimica.com |

| Appearance | Colorless to yellow-red or brown viscous liquid | guidechem.comchemicalbook.com |

| Density | ~1.144 g/cm³ at 20-25 °C | chemicalbook.comchemicalbook.com |

| Boiling Point | ~225-322 °C (estimates vary) | chemicalbook.com |

| Flash Point | >113 °C | chemblink.com |

| Refractive Index | ~1.485 | chemblink.comchemicalbook.comchemicalbook.com |

| Solubility | Miscible with water | cymitquimica.com |

Significance of the Butyne Core and Hydroxyethoxy Functionality in Advanced Materials and Synthesis

The specific arrangement of the butyne core and hydroxyethoxy groups dictates the compound's chemical behavior and applications.

The butyne core is a defining feature, providing a rigid, linear structure containing a reactive carbon-carbon triple bond. This alkyne group is central to its utility in advanced synthesis, serving as a handle for various chemical transformations such as addition and cycloaddition reactions. chemblink.com This reactivity is particularly valuable in modern polymer chemistry, for instance, in "click chemistry" reactions like alkyne-azide cycloadditions, which are used to create stable, crosslinked polymer networks. chemblink.comresearchgate.net The triple bond's presence is also critical for the molecule's interaction with metal surfaces, a key factor in its electroplating applications. researchgate.net The butyne unit is a foundational element in the synthesis of larger, well-defined architectures like dendrimers and oligomers. rsc.orgarabjchem.org

The hydroxyethoxy functionality provides two primary advantages: reactivity and hydrophilicity. The terminal hydroxyl groups allow the molecule to act as a diol, enabling it to be incorporated into polymers through reactions like esterification and etherification. chemblink.com This makes it a valuable monomer or crosslinking agent for producing materials such as polyesters and polyurethanes, enhancing their mechanical strength and durability. chemblink.comguidechem.com The hydroxyl groups can also participate in condensation reactions and form hydrogen bonds, influencing the material's properties. cymitquimica.com Furthermore, the ether linkages and hydroxyl groups together increase the compound's polarity and water solubility, making it suitable for aqueous-phase applications and for modifying the surface properties of other molecules. rsc.org

Evolution of Research Applications in Organic Chemistry and Materials Science

The versatile nature of this compound has led to its use in a range of evolving applications in both organic synthesis and materials science.

In organic chemistry , it serves primarily as a versatile building block or intermediate. cymitquimica.com Researchers have utilized it in the synthesis of specialty chemicals, including potential pharmaceutical intermediates. guidechem.comnordmann.global A notable application is in the preparation of novel surfactants. For example, it is a key reactant in the hydrosilylation reaction to produce butynediol ethoxylated trisiloxane (BDET) surfactants and other modified polysiloxanes, which exhibit excellent surface activity. alfa-chemistry.com

In materials science , its applications are more extensive. One of its most established uses is as a brightener and leveling agent in electroplating, particularly for nickel plating processes. chemicalbook.comchemicalbook.comnih.gov It helps to produce smooth, reflective, and uniform metal coatings. The compound is also widely used in polymer science as a crosslinking agent. guidechem.com By incorporating it into polymer backbones, materials with enhanced thermal stability, mechanical properties, and durability can be created. chemblink.comguidechem.com These modified polymers find use in advanced coatings, adhesives, and sealants. chemblink.comguidechem.com Its bifunctional nature allows for the design of materials with well-defined architectures, which has led to explorations in developing hydrogels and other specialized polymeric materials. chemblink.com

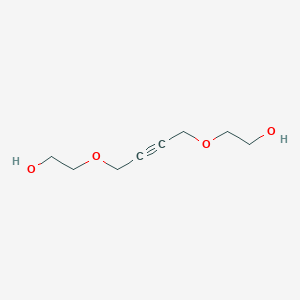

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[4-(2-hydroxyethoxy)but-2-ynoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c9-3-7-11-5-1-2-6-12-8-4-10/h9-10H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAWTPMDMPUGLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC#CCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041918 | |

| Record name | 1,4-Bis(2-hydroxyethoxy)-2-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanol, 2,2'-[2-butyne-1,4-diylbis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1606-85-5, 32167-31-0 | |

| Record name | 1,4-Bis(2-hydroxyethoxy)-2-butyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1606-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyethylated 2-butyne-1,4-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32167-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(2-hydroxyethoxy)-2-butyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1606-85-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-[2-butyne-1,4-diylbis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Bis(2-hydroxyethoxy)-2-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oligomerisation products of but-2-yne-1,4-diol and ethylene oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-but-2-ynylenedioxydiethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BIS(2-HYDROXYETHOXY)-2-BUTYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TT85143CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,4 Bis 2 Hydroxyethoxy 2 Butyne and Its Derivatives

Established Synthetic Pathways

The creation of 1,4-bis(2-hydroxyethoxy)-2-butyne and its derivatives is achieved through several well-documented synthetic routes. These methods, ranging from hydrosilylation to protecting group strategies, allow for the tailored functionalization of the parent molecule.

Hydrosilylation Reactions Utilizing this compound as a Substrate

Hydrosilylation of this compound is a key method for producing novel organosilicon compounds. This reaction typically involves the addition of a silicon-hydride bond across the carbon-carbon triple bond of the butyne derivative.

One notable application is the synthesis of a butynediol ethoxylated trisiloxane (BDET) surfactant. This is achieved through the hydrosilylation of this compound with 1,1,1,3,5,5,5-heptamethyltrisiloxane, using chloroplatinic acid (H₂PtCl₆) as a catalyst. alfa-chemistry.com The reaction is conducted in an isopropanol (B130326) solution. alfa-chemistry.com This process yields a nonionic surfactant with potential applications as a spreading agent in industrial settings. alfa-chemistry.com

Similarly, butynediol ethoxylate-modified polysiloxanes (PSi-EO) have been synthesized. nih.govacs.org This two-step process begins with the acid-catalyzed polymerization to form a low-hydrogen containing silicone oil (LPMHS), which then undergoes a hydrosilylation reaction with this compound. nih.govacs.org These modified polysiloxanes demonstrate interesting surface activities and form spherical aggregates in aqueous solutions. nih.govacs.org

Table 1: Hydrosilylation Reactions of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|---|---|---|---|

| This compound | 1,1,1,3,5,5,5-heptamethyltrisiloxane | H₂PtCl₆ | Butynediol ethoxylated trisiloxane (BDET) | alfa-chemistry.com |

| This compound | Low-hydrogen containing silicone oil (LPMHS) | Speier's reagent | Butynediol ethoxylate-modified polysiloxanes (PSi-EO) | alfa-chemistry.comnih.govacs.org |

Alkyne Metathesis Strategies in Butyne Synthesis

Alkyne metathesis is a powerful reaction that involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by metal-alkylidyne complexes. d-nb.infobeilstein-journals.org This strategy is instrumental in the synthesis of various butyne derivatives. The reaction can be categorized into several types, including cross metathesis (ACM), ring-closing alkyne metathesis (RCAM), and acyclic diyne metathesis polymerization (ADIMET). d-nb.infobeilstein-journals.org

Historically, catalyst systems were often heterogeneous, requiring high temperatures. beilstein-journals.orgwikipedia.org Modern homogeneous catalysts, such as those based on molybdenum and tungsten, operate under milder conditions. beilstein-journals.orgwikipedia.org For instance, Schrock-type catalysts, which are high-oxidation-state molybdenum or tungsten alkylidyne complexes, are known for their high activity. beilstein-journals.orguwindsor.ca The development of "canopy catalysts" and air-stable rhenium(V) complexes has further expanded the utility of this method, allowing for tolerance of various functional groups. wikipedia.org A significant driving force for ring-closing reactions is the expulsion of small, volatile molecules like acetylene (B1199291) or 2-butyne. wikipedia.org

Recent advancements have led to the development of highly active and user-friendly alkyne metathesis catalysts that can operate under open-air conditions, demonstrating broad substrate scope and excellent functional group tolerance, including hydroxyl groups. nih.gov

Protecting Group Chemistry in Targeted Derivatization

Protecting group chemistry is essential for the selective modification of multifunctional molecules like this compound. The trityl (triphenylmethyl, Trt) group is a prominent example used to protect hydroxyl groups as ethers. total-synthesis.com Its bulky nature allows for the selective protection of primary hydroxyls over more sterically hindered ones. total-synthesis.com

The protection of an alcohol with a trityl group is typically carried out using trityl chloride in the presence of a base like pyridine. total-synthesis.com Deprotection is achieved under acidic conditions, which lead to the formation of the stable trityl cation. total-synthesis.com This acid-labile nature allows for the removal of the trityl group in the presence of other protecting groups, such as silyl (B83357) ethers, by using acids like acetic or formic acid. total-synthesis.com The development of various trityl-type protecting groups allows for selective protection and deprotection under specific conditions, which is crucial in multi-step syntheses. acgpubs.org

Rhodium-Catalyzed C-H Annulation for Functionalization

Rhodium-catalyzed C-H activation and annulation reactions provide a powerful tool for the functionalization of alkynes. acs.orgchinesechemsoc.org These reactions enable the formation of complex cyclic structures through the direct functionalization of C-H bonds. acs.org Rh(III) catalysts, in particular, have been extensively used for coupling arenes with unsaturated partners like alkynes. acs.org

The general mechanism involves the generation of an active Rh(III) catalytic species, which coordinates to a directing group on the substrate. acs.org This is followed by C-H bond activation to form a rhodacyclic intermediate. acs.orgnih.gov Subsequent insertion of an alkyne into the rhodium-carbon bond and reductive elimination or protonation yields the final annulated product and regenerates the active catalyst. acs.orgacs.org These methods have been applied to synthesize a variety of valuable heterocyclic compounds, including isoquinolones and pyridines, and are tolerant of a wide range of functional groups. nih.govnih.gov The regioselectivity of these reactions can often be controlled by tuning the electronic and steric properties of the ligands on the rhodium catalyst. nih.gov

Synthetic Routes from Precursors such as 2,2'-(but-2-yne-1,4-diylbis(oxy))diethanol ditrityl ether

A direct synthetic route to this compound involves the deprotection of a protected precursor. One such precursor is 2,2'-(but-2-yne-1,4-diylbis(oxy))diethanol ditrityl ether. The synthesis of the target compound is achieved by removing the trityl protecting groups from this ether. chemicalbook.com This deprotection step is typically carried out under acidic conditions to cleave the trityl ethers and reveal the free hydroxyl groups, yielding this compound. total-synthesis.com

Green Chemistry Principles in the Synthesis of Related Compounds

The principles of green chemistry are increasingly being applied to the synthesis of alkynes and their derivatives to create more environmentally benign and efficient processes. numberanalytics.com Key areas of focus include the use of renewable feedstocks, the development of more efficient and sustainable catalysts, and the use of greener reaction media and conditions. numberanalytics.comfrontiersin.org

The development of recyclable catalysts is a significant aspect of green alkyne functionalization. nih.gov This includes heterogeneous catalysts, such as those supported on silica, carbon, or encapsulated in polymers, which can be easily separated from the reaction mixture and reused. nih.gov Metal-free reaction conditions are also being explored, utilizing reagents like iodine or employing electrochemical methods to promote cyclization and other transformations of alkynes, thereby avoiding the use of potentially toxic and expensive transition metals. chim.it

Furthermore, the use of alternative energy sources like microwave irradiation and ultrasound can lead to shorter reaction times, reduced energy consumption, and often higher yields compared to conventional heating methods. mdpi.com Solvent-free reactions, or the use of greener solvents like water, also contribute to making these synthetic routes more sustainable. mdpi.comorganic-chemistry.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of this compound, a key intermediate in various chemical applications, is predominantly achieved through the ethoxylation of 2-butyne-1,4-diol (B31916). The optimization of reaction conditions is critical for maximizing product yield and selectivity while minimizing the formation of by-products. Key parameters that are manipulated include temperature, pressure, catalyst type and concentration, and reactant molar ratio.

Research and industrial practices have established optimal ranges for these parameters to ensure an efficient reaction. The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The process involves the nucleophilic attack of the deprotonated hydroxyl groups of 2-butyne-1,4-diol on the ethylene (B1197577) oxide ring.

Detailed findings from various studies highlight the importance of precise control over the reaction environment. For instance, in the synthesis of novel surfactants, this compound is reacted with other compounds under specific thermal conditions to achieve high yields. In one such synthesis of a butynediol ethoxylated trisiloxane surfactant, the reaction was conducted at 110 °C for 3 hours. alfa-chemistry.com Another preparation saw the reaction maintained at reflux at 130 °C for 2 hours, which resulted in a total yield of 97.2%. alfa-chemistry.com

The table below summarizes the optimized conditions for the primary synthesis route of this compound.

| Parameter | Optimal Range | Catalyst | Notes |

| Temperature | 80–120 °C | NaOH or KOH | Balances reaction rate and minimizes side reactions. |

| Pressure | 5–15 bar | - | Maintains ethylene oxide in the liquid phase for the reaction. |

| Catalyst Loading | 0.5–2.0 wt% | NaOH or KOH | Relative to the weight of 2-butyne-1,4-diol. |

| Reaction Time | Varies (e.g., 2-3 hours) | H₂PtCl₆ (in derivative synthesis) | Dependent on other parameters and specific derivative being synthesized. alfa-chemistry.com |

These conditions are designed to facilitate the sequential addition of two ethylene oxide units to the 2-butyne-1,4-diol molecule, thereby yielding the desired product with high purity. The careful control of these factors prevents over-ethoxylation and other undesirable side reactions.

Considerations for Laboratory-Scale and Potential Pilot-Scale Research Production

Scaling up the production of this compound from a laboratory setting to a pilot or industrial scale introduces a new set of challenges and considerations. The primary goal shifts from small-batch precision to process efficiency, safety, and cost-effectiveness.

Laboratory-Scale Synthesis: At the laboratory scale, synthesis is typically performed in batch reactors, such as round-bottom flasks, often under atmospheric pressure. alfa-chemistry.com This setup allows for flexibility and precise control over the reaction for research purposes. A typical laboratory procedure involves charging a flask with 2-butyne-1,4-diol, a solvent like isopropanol, and a catalyst, followed by heating and stirring under a nitrogen atmosphere. alfa-chemistry.com

Pilot-Scale and Industrial Production: For larger scale production, continuous or semi-batch processes are favored. High-pressure reactors, either tubular or stirred-tank, are employed to handle the elevated pressures (10–15 bar) required to keep ethylene oxide in its liquid state and to manage the exothermic nature of the reaction. These reactors provide enhanced heat transfer, which is crucial for safety and for preventing thermal runaways.

The industrial workflow typically involves several stages:

Feed Preparation: 2-Butyne-1,4-diol and the catalyst are premixed.

Reaction: Ethylene oxide is introduced incrementally to control the reaction rate and heat generation.

Neutralization: After the reaction is complete, the mixture is neutralized with a weak acid, such as acetic acid.

Purification: The crude product often requires decolorization to meet quality standards (e.g., APHA <50). This is achieved through physical methods like activated carbon filtration or the use of adsorption resins. Final purity is typically confirmed to be above 95% via gas chromatography (GC) analysis.

The following table provides a comparative overview of laboratory versus potential pilot-scale production parameters.

| Parameter | Laboratory-Scale | Pilot/Industrial-Scale |

| Scale | Grams to Kilograms | 100s to 10,000s of Kilograms |

| Reactor Type | Batch flask | Continuous flow or stirred-tank reactor |

| Pressure | Atmospheric or slightly elevated | 5–15 bar |

| Catalyst Loading | 1–2 wt% | 0.5–1.0 wt% |

| Purification | Recrystallization, column chromatography | Multi-stage adsorption, filtration |

These differences underscore the engineering and chemical process considerations necessary to transition from a research-focused synthesis to a production-oriented one, ensuring consistent quality, safety, and economic viability.

Advanced Materials Science Applications of 1,4 Bis 2 Hydroxyethoxy 2 Butyne

Polymer Synthesis and Engineering

The diol functionality of 1,4-Bis(2-hydroxyethoxy)-2-butyne makes it a valuable building block in polymer chemistry, enabling the synthesis of a variety of polymeric structures through reactions such as hydrosilylation.

Design and Synthesis of Polysiloxane Derivatives Modified with Butynediol-Ethoxylate

Researchers have successfully designed and synthesized a series of butynediol-ethoxylate modified polysiloxanes (PSi-EO) utilizing this compound. acs.orgnih.gov The synthesis is typically a two-step process that begins with the acid-catalyzed polymerization to create a low-hydrogen containing silicone oil. acs.orgnih.gov This is followed by a hydrosilylation reaction with this compound, which grafts the butynediol-ethoxylate moieties onto the polysiloxane backbone. acs.orgnih.gov The successful synthesis and chemical composition of these novel polysiloxane derivatives have been confirmed through various analytical techniques, including Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (¹H NMR), and silicon-29 (B1244352) nuclear magnetic resonance (²⁹Si NMR). acs.orgnih.gov

These modified polysiloxanes are essentially amphiphilic, with the polysiloxane chain acting as the hydrophobic part and the grafted butynediol-ethoxylate groups providing the hydrophilic character. The ratio of these hydrophilic and hydrophobic segments can be controlled during synthesis to fine-tune the properties of the resulting polymer for specific applications.

Formation of Multicyclic Poly(ether ester)s Exhibiting Cryptand Properties

While this compound is a versatile building block, current scientific literature does not extensively detail its specific application in the formation of multicyclic poly(ether ester)s with cryptand properties. Cryptands are a class of synthetic bi- and polycyclic multidentate ligands capable of encapsulating a variety of cations. The synthesis of such complex structures typically requires specific precursors and reaction conditions that may not be readily achievable with this compound.

Development of Novel Polymeric Architectures for Specific Functions

The unique chemical structure of this compound holds potential for the development of novel polymeric architectures. The central alkyne group offers a site for further chemical modifications, such as click chemistry reactions, which could lead to the formation of more complex and functional polymer structures. However, based on available research, the primary application of this compound in polymer science has been focused on the synthesis of modified polysiloxanes. Further exploration is needed to fully realize its potential in creating diverse and functional polymeric architectures.

Surface Active Agents and Surfactant Science

The amphiphilic nature of polymers derived from this compound makes them excellent candidates for use as surface-active agents.

Synthesis of Trisiloxane Surfactants from this compound

A notable application of this compound is in the synthesis of trisiloxane surfactants. researchgate.net This is achieved by grafting the butynediol ethoxylate onto a hydrophobic heptamethyltrisiloxane backbone. researchgate.net The resulting surfactant molecule possesses a compact and highly surface-active structure. The structural integrity of these synthesized trisiloxane surfactants has been verified using ¹H, ¹³C, and ²⁹Si NMR spectroscopy. researchgate.net These surfactants are particularly effective at reducing the surface tension of water.

Investigation of Aggregation Behaviors of Modified Polysiloxane Surfactants in Aqueous Solution

The aggregation behavior of butynediol-ethoxylate modified polysiloxane surfactants in aqueous solutions has been a subject of detailed investigation. acs.orgnih.gov These surfactants exhibit a very low critical aggregation concentration (CAC), in the range of 15–34 mg·L⁻¹, and can significantly reduce the surface tension of water to approximately 25 mN·m⁻¹. acs.orgnih.gov The efficiency of surface tension reduction is influenced by both the concentration of the surfactant and the proportion of hydrophilic moieties within the surfactant molecule. acs.orgnih.gov

Dynamic light scattering (DLS) and transmission electron microscopy (TEM) studies have revealed that these surfactants self-assemble into spherical aggregates in aqueous solutions. acs.orgnih.govresearchgate.net Furthermore, these surfactants demonstrate excellent spreading capabilities on low-energy surfaces, such as paraffin (B1166041) films, particularly at concentrations above their CAC. acs.orgnih.gov This property makes them potentially valuable as spreading agents in various industrial applications. researchgate.net

The adsorption kinetics of these surfactants at the air-water interface are typically diffusion-controlled. researchgate.net

| Property | Value |

| Critical Aggregation Concentration (CAC) | 15–34 mg·L⁻¹ |

| Surface Tension at CAC | ~25 mN·m⁻¹ |

| Aggregate Morphology | Spherical |

Mechanisms of Surface Activity and Spreading Phenomena

The surface activity of this compound is primarily attributed to its amphiphilic nature, where the hydrophilic character of the two hydroxyethoxy groups is balanced by the hydrophobic nature of the butyne backbone. This molecular architecture allows it to function as a non-ionic surfactant. The central carbon-carbon triple bond (alkyne group) also plays a crucial role in its surface-active properties.

The mechanisms governing its surface activity and spreading phenomena can be detailed as follows:

Adsorption at Interfaces: Like other surfactants, this compound preferentially adsorbs at liquid-vapor or liquid-solid interfaces. The hydrophilic hydroxyethoxy groups tend to remain in the aqueous phase, while the more hydrophobic butyne core orients itself away from the water. This orientation at the surface disrupts the cohesive energy of the water molecules, leading to a reduction in surface tension.

Dynamic Surface Tension Reduction: In applications such as high-speed coating and printing, the ability of a surfactant to quickly migrate to a newly created interface and lower the surface tension is critical. Acetylenic diols, including this compound, are known for their excellent dynamic surface tension reduction capabilities. The compact structure of the butyne group is believed to facilitate rapid diffusion and orientation at the interface.

Spreading: The reduction in surface tension promotes the spreading of aqueous solutions over surfaces. By lowering the contact angle between the liquid and the substrate, this compound enhances the wettability of various materials. This is particularly advantageous in applications requiring uniform coverage of a formulation, such as in coatings, inks, and agricultural sprays.

Low Foaming: A notable characteristic of many acetylenic diol-based surfactants is their low-foaming nature. The branched structure and the specific orientation of the molecules at the air-water interface are thought to inhibit the formation of stable foam lamellae.

The efficiency of surface tension reduction and spreading is influenced by the concentration of the surfactant up to its critical micelle concentration (CMC), beyond which the surface tension remains relatively constant.

Advanced Electrodeposition Processes and Surface Science

In the realm of electrodeposition, this compound is utilized as an additive, particularly in nickel and cobalt plating, to control the properties of the deposited metallic films. unilongmaterial.com Its influence stems from its adsorption behavior on the electrode surface, which affects the kinetics of metal ion reduction and the subsequent crystal growth.

Mechanistic Investigations of this compound Adsorption on Metal Surfaces (e.g., Cobalt)

While specific studies on the adsorption of this compound on cobalt are not extensively detailed in publicly available literature, the mechanism can be inferred from studies of similar molecules, such as 2-butyne-1,4-diol (B31916), on other transition metals like nickel.

The adsorption process is believed to occur through the interaction of the π-electrons of the alkyne triple bond with the vacant d-orbitals of the surface metal atoms (e.g., cobalt). This interaction leads to the chemisorption of the molecule onto the cathode surface. The key steps in the proposed mechanism include:

Diffusion: The molecule diffuses from the bulk electrolyte to the cathode surface.

Adsorption: The alkyne group interacts with the cobalt surface, forming a strong adsorbate layer. The hydroxyethoxy side chains can also interact with the surface, influencing the orientation and packing density of the adsorbed molecules.

Inhibition: The adsorbed layer of this compound can block active sites on the cathode surface. This inhibition effect slows down the rate of cobalt ion reduction and hydrogen evolution.

Incorporation/Consumption: During the electrodeposition process, the adsorbed organic molecules can be partially or fully incorporated into the growing metal deposit or be consumed through electrochemical reactions such as hydrogenation of the triple bond.

This adsorption and inhibition mechanism is crucial for its function as a leveling and brightening agent in electroplating. By preferentially adsorbing at sites of high current density (protrusions on the surface), it inhibits metal deposition at these points, allowing for faster deposition in the valleys and thus leading to a smoother, more level surface.

Computational Studies on Adsorption Energies and Functional Group Effects on Adsorption

Detailed computational studies, such as those employing Density Functional Theory (DFT), provide valuable insights into the adsorption of organic additives on metal surfaces. Although specific DFT studies for this compound on cobalt are scarce, research on analogous systems, like 2-butyne-1,4-diol on nickel, can shed light on the principles at play.

Adsorption Energies: DFT calculations can determine the adsorption energy, which indicates the strength of the interaction between the adsorbate and the surface. For acetylenic compounds on transition metals, the adsorption is generally strong due to the interaction between the alkyne's π-orbitals and the metal's d-orbitals. The adsorption energy is expected to vary depending on the specific crystallographic plane of the cobalt surface and the orientation of the adsorbed molecule.

Functional Group Effects: The hydroxyethoxy groups in this compound are expected to have a significant influence on its adsorption behavior compared to the simpler 2-butyne-1,4-diol.

Steric Hindrance: The bulkier hydroxyethoxy chains may introduce steric hindrance, potentially affecting the packing density of the molecules on the surface and their orientation.

Hydrophilicity and Solubility: These groups increase the water solubility of the molecule, which is a practical advantage for its use in aqueous plating baths.

Secondary Interactions: The oxygen atoms in the ether linkages and the terminal hydroxyl groups can engage in weaker secondary interactions with the metal surface or with neighboring adsorbed molecules, further modifying the structure of the adsorbed layer.

Computational models can be used to compare the adsorption energies of this compound with and without the hydroxyethoxy groups to quantify their effect on the strength of the surface interaction.

Table 1: Postulated Effects of Functional Groups on Adsorption

| Functional Group | Potential Effect on Adsorption on Cobalt Surfaces |

| Alkyne (-C≡C-) | Primary site for strong chemisorption via π-d orbital interaction. |

| Hydroxyl (-OH) | Can participate in hydrogen bonding and secondary interactions with the surface. |

| Ether (-O-) | The oxygen atoms can act as Lewis bases, interacting with surface metal atoms. |

| Ethoxy (-OCH2CH2-) | Increases steric bulk, potentially influencing molecular packing and orientation. |

Strategies for Crystallographic Control in Metal Film Deposition

The crystallographic texture (preferred orientation of the grains) of an electrodeposited metal film is a critical determinant of its physical and mechanical properties, including hardness, ductility, and corrosion resistance. Organic additives like this compound play a pivotal role in controlling this texture.

Grain Refinement: By inhibiting crystal growth, this compound promotes the formation of new nuclei. This leads to a finer grain structure in the deposited metal, which often results in increased hardness and brightness.

Interaction with Other Additives: In practical applications, this compound is often used in combination with other additives, such as saccharin (B28170) or other sulfur-containing compounds. The synergistic or antagonistic interactions between these different additives can be harnessed to achieve a desired crystallographic orientation and deposit properties. For instance, the combination of additives can be tailored to promote the development of a specific texture, such as a <100> or <111> orientation in nickel deposits.

By carefully controlling the concentration of this compound and the other plating parameters (e.g., current density, pH, temperature), it is possible to engineer the microstructure of the deposited metal film to meet the requirements of specific applications.

Precursors in Complex Organic Synthesis

Beyond its applications in surface science and electrodeposition, the molecular structure of this compound makes it a potentially valuable precursor in complex organic synthesis. Its bifunctionality, with a reactive alkyne group and two terminal hydroxyl groups, allows for a variety of chemical transformations.

The alkyne unit can participate in a wide range of reactions, including:

Cycloaddition Reactions: The carbon-carbon triple bond can react with azides (Huisgen 1,3-dipolar cycloaddition) to form triazoles or with dienes (Diels-Alder reaction) to form six-membered rings. These reactions are fundamental in the synthesis of various heterocyclic compounds.

Coupling Reactions: The alkyne can undergo various coupling reactions, such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, to form more complex carbon skeletons.

Hydration and Other Additions: The triple bond can be hydrated to form diketones or undergo addition reactions with a variety of reagents to introduce new functional groups.

The two terminal hydroxyl groups offer further synthetic handles:

Esterification and Etherification: The hydroxyl groups can be readily converted into esters or ethers, allowing for the attachment of other molecular fragments or the modification of the molecule's solubility and other physical properties.

Polymerization: The diol functionality makes this compound a suitable monomer for the synthesis of polyesters and polyurethanes through condensation polymerization. The presence of the alkyne group in the polymer backbone would then be available for further post-polymerization modification, for example, through click chemistry.

Macrocyclization: The two hydroxyl groups can be made to react with a bifunctional reagent to form macrocyclic structures. This is a common strategy in the synthesis of crown ethers and other macrocycles, which are of great interest in host-guest chemistry and as ionophores.

The combination of the alkyne and diol functionalities in a single molecule provides a versatile platform for the synthesis of a diverse range of complex organic molecules, including heterocycles, polymers, and macrocycles.

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Class |

| Alkyne (-C≡C-) | [3+2] Cycloaddition | Triazoles, Pyrazoles |

| Alkyne (-C≡C-) | Coupling Reactions | Polyynes, Aryl-alkynes |

| Hydroxyl (-OH) | Esterification | Polyesters |

| Hydroxyl (-OH) | Reaction with Diisocyanates | Polyurethanes |

| Both | Intramolecular Cyclization | Macrocyclic Ethers |

Supramolecular Chemistry and Host Guest Systems

Design of Supramolecular Assemblies Incorporating Butyne-Based Linkers

The design of supramolecular assemblies relies on the strategic selection of molecular building blocks that can self-assemble through non-covalent interactions. unica.it Butyne-based linkers, such as 1,4-Bis(2-hydroxyethoxy)-2-butyne, are valued for the linear and rigid geometry imparted by the alkyne group, which serves as a straight scaffold. The terminal hydroxyethoxy groups provide crucial functionality, offering sites for hydrogen bonding and enhancing solubility in polar solvents. nih.govcymitquimica.com

The flexibility of the ethylene (B1197577) glycol chains contrasts with the rigidity of the butyne core. This combination is advantageous in creating structures that are both ordered and adaptable, a desirable characteristic for materials like porous organic frameworks. mdpi.comnih.gov Flexible linkers can allow for conformational adjustments during assembly, potentially leading to more stable and well-defined porous structures. mdpi.com

In one notable application, this compound was used as a reagent in a rhodium-catalyzed C-H annulation reaction to introduce water-solubilizing ethylene glycol units onto a larger ligand. nih.gov This strategic functionalization aimed to improve the ligand's solubility in aqueous media for applications in rare earth element separation, highlighting the role of the hydroxyethoxy groups in modifying the properties of a larger supramolecular system. nih.gov The design principles often involve a "stickers and spacers" model, where the butyne unit can be considered part of the spacer connecting functional "sticker" groups that drive molecular association. acs.org

Table 1: Structural Features of this compound for Supramolecular Design

| Molecular Feature | Supramolecular Role | Potential Interactions |

|---|---|---|

| 2-Butyne Core | Rigid, linear scaffold | Provides structural directionality and stability. |

| Ether Linkages | Flexible connectors | Allows conformational freedom. |

| Terminal Hydroxyl (-OH) Groups | Functional end-groups | Act as hydrogen bond donors and acceptors; enhance polarity and solubility. cymitquimica.com |

| (2-hydroxyethoxy) Arms | Solubilizing chains | Improves solubility in aqueous and polar media. nih.gov |

Exploration of Host-Guest Recognition and Binding Mechanisms

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. The process is governed by molecular recognition, driven by non-covalent forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. nih.gov Macrocyclic hosts like cucurbit[n]urils and pillar[n]arenes are well-known for their ability to bind various guest molecules within their cavities. nih.govresearchgate.net

While specific studies detailing the encapsulation of this compound are not prevalent, its structural characteristics suggest it would be a suitable guest for certain macrocyclic hosts. The linear butyne core could fit within the hydrophobic cavity of hosts like cucurbit rsc.orguril (CB rsc.org), which is known to accommodate linear hydrocarbons and alkynes. researchgate.netresearchgate.net The hydroxyl groups could then interact with the polar portals of the cucurbituril, further stabilizing the host-guest complex. nih.gov

The binding process is a dynamic equilibrium, and the stability of the resulting complex is quantified by a binding constant. nih.govacs.org For a potential complex between a host like CB rsc.org and a guest like this compound, the binding would be driven by the hydrophobic effect (sequestration of the alkyne chain from water) and hydrogen bonding between the guest's hydroxyl groups and the host's carbonyl portals. acs.org The formation of such host-guest complexes can lead to emergent properties, such as enhanced fluorescence or altered reactivity of the guest molecule. nih.govrsc.org

Table 2: Potential Host-Guest Interactions

| Host Family | Potential Binding Motivation | Guest Moiety Involved |

|---|---|---|

| Cucurbit[n]urils | Hydrophobic interactions; Ion-dipole interactions; Hydrogen bonding at portals. nih.govacs.org | Butyne core (in cavity), Hydroxyethoxy groups (at portals). |

| Pillar[n]arenes | π-π stacking; C-H···π interactions; Hydrogen bonding. researchgate.netresearchgate.net | Butyne core (π-system), Ethoxy chains. |

| Cyclodextrins | Hydrophobic interactions. researchgate.net | Butyne core and part of the ethoxy chains. |

Integration into Metal-Organic Frameworks (MOFs) and Related Architectures

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of a MOF, including its porosity, stability, and functionality, are directly determined by the choice of the metal and the organic linker. rsc.org

The compound this compound possesses key features that make it, or derivatives of it, an attractive component for MOF synthesis. The difunctional nature of the molecule, with reactive hydroxyl groups at either end, allows it to be incorporated as a linker or a functional strut within a larger framework structure.

A compelling example of the role of hydroxyethoxy groups in MOFs is seen in the framework [Cd₂(pzdc)₂(BHE-bpb)]n, where BHE-bpb is 2,5-bis(2-hydroxyethoxy)-1,4-bis(4-pyridyl)benzene, a linker with similar side chains to the title compound. rsc.org In this structure, the pyridyl groups coordinate to the cadmium centers, while the hydroxyethoxy side chains extend into the pores. The terminal -OH groups from adjacent linkers can interact with each other, creating a "gating" mechanism that controls the access of guest molecules to the pores. This demonstrates how the specific functional groups of the linker can impart dynamic properties and selectivity to the framework. rsc.org

The integration of linkers bearing flexible, hydrogen-bonding side chains like those on this compound can thus be a strategy to create "smart" MOFs that respond to external stimuli. rsc.org The flexibility of the ethoxy chains can allow the framework to undergo structural changes, such as breathing or swelling, in response to the adsorption and desorption of guest molecules. rsc.org

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | - |

| 2,5-bis(2-hydroxyethoxy)-1,4-bis(4-pyridyl)benzene | BHE-bpb |

| Cadmium | Cd |

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 1,4-Bis(2-hydroxyethoxy)-2-butyne and its derivatives. Both ¹H and ¹³C NMR are employed to provide detailed information about the molecular framework.

In the ¹H NMR spectrum, the protons of the ethoxy groups typically appear in the range of δ 3.5–3.7 ppm. The ¹³C NMR spectrum is particularly informative for identifying the alkyne carbons, which resonate in the region of δ 70–90 ppm. These characteristic chemical shifts allow for the unambiguous confirmation of the compound's core structure. Advanced 2D NMR techniques are invaluable for assigning proton and carbon resonances in more complex derivatives, especially when multiple functional groups are present. ipb.pt For instance, in the synthesis of butynediol-ethoxylate modified polysiloxanes, ¹H NMR, along with ²⁹Si NMR, is used to confirm the chemical composition of the products. researchgate.net

Table 1: Indicative NMR Data for this compound

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Ethoxy Protons | 3.5–3.7 |

This table is based on generally expected values for the specified functional groups and may vary slightly based on solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy in Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental tool for identifying the functional groups present in this compound. researchgate.net The FT-IR spectrum provides a molecular fingerprint, revealing key vibrational modes of the chemical bonds within the molecule. mdpi.com

The presence of hydroxyl (-OH) groups is confirmed by a broad absorption band in the region of 3200–3600 cm⁻¹. The characteristic C-O-C stretching of the ether linkages is observed between 1100–1250 cm⁻¹. These distinct absorption bands are crucial for verifying the successful synthesis and purity of the compound. FT-IR is also instrumental in studying derivatives, such as in the confirmation of the chemical composition of butynediol-ethoxylate modified polysiloxanes. researchgate.net

Table 2: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200–3600 (broad) |

This table presents characteristic infrared absorption regions.

Dynamic Light Scattering (DLS) for Aggregate Size and Distribution Analysis

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size and size distribution of particles and molecular aggregates in solution. unchainedlabs.comhoriba.com This method is particularly useful for studying the self-assembly and aggregation behavior of surfactants derived from this compound. researchgate.net

DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. usp.org Smaller particles move more rapidly, leading to faster fluctuations, while larger particles exhibit slower fluctuations. By analyzing these fluctuations, the hydrodynamic radius of the aggregates can be determined using the Stokes-Einstein equation. usp.org In studies of butynediol-ethoxylate modified polysiloxanes, DLS is used to investigate their aggregation behaviors in aqueous solutions. researchgate.net The technique provides valuable insights into the formation of micelles or vesicles and their size distribution, which is often characterized by the Z-average size and the polydispersity index (PDI). researchgate.netnih.gov

Transmission Electron Microscopy (TEM) for Morphological Studies of Self-Assemblies

Transmission Electron Microscopy (TEM) offers direct visualization of the morphology of self-assembled nanostructures. nih.gov This high-resolution imaging technique is essential for confirming the shape and structure of aggregates, such as micelles, vesicles, or other complex assemblies, formed by derivatives of this compound in solution. researchgate.net

Cryogenic TEM (cryo-TEM) is a particularly powerful variation of this technique, as it allows for the observation of specimens in their native, solution-state by flash-freezing the sample. nih.gov This preserves the delicate self-assembled structures that might be altered by conventional drying methods. nih.gov For example, in the study of butynediol-ethoxylate modified polysiloxanes, TEM is used in conjunction with DLS to confirm the formation of spherical vesicles. researchgate.net TEM can also be employed to observe changes in morphology in response to external stimuli, providing dynamic information about the self-assembly process. nih.govtue.nl In the context of cobalt electrodeposition, TEM has been used to observe the crystal orientation of cobalt deposited in the presence of this compound. mdpi.com

Surface Tension Measurements and Critical Aggregation Concentration Determination

Surface tension measurements are fundamental for characterizing the surface activity of surfactants derived from this compound. researchgate.net By measuring the surface tension of aqueous solutions at various concentrations, the critical aggregation concentration (CAC) or critical micelle concentration (CMC) can be determined. acs.orgtegewa.de The CAC is the concentration at which surfactant molecules begin to self-assemble into aggregates like micelles. researchgate.net

Common methods for measuring surface tension include the Wilhelmy plate, du Noüy ring, and pendant drop tensiometry. tegewa.de A plot of surface tension versus the logarithm of concentration typically shows a sharp break point, which corresponds to the CAC. acs.org For butynediol-ethoxylate modified polysiloxanes, surface tension measurements have revealed low critical aggregation concentrations, indicating high efficiency in reducing surface tension. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is an indispensable analytical technique for confirming the molecular weight of this compound and its derivatives. It provides a precise measurement of the mass-to-charge ratio (m/z) of ionized molecules, allowing for the verification of the molecular formula.

The expected molecular weight of this compound is approximately 174.19 g/mol . chemicalbook.comchemicalbook.com Mass spectrometry not only confirms this molecular weight through the observation of the molecular ion peak but can also provide structural information through the analysis of fragmentation patterns. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to both separate the compound from a mixture and confirm its identity. nih.gov

Table 3: Molecular Weight Information for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₄O₄ | chemicalbook.com |

| Molecular Weight | 174.19 g/mol | chemicalbook.comchemicalbook.com |

Computational Chemistry for Molecular and Electronic Structure Analysis, including Adsorption Studies

Computational chemistry provides powerful theoretical insights into the molecular and electronic structure of this compound and its interactions with other molecules and surfaces. researchgate.net Quantum chemistry calculations, such as Density Functional Theory (DFT), can be used to determine properties like molecular geometry, electronic distribution, and adsorption energies. mdpi.comnih.gov

For instance, computational studies have been employed to investigate the adsorption of this compound on cobalt surfaces in the context of electrodeposition. mdpi.comnih.gov These studies have shown that the presence of both the carbon-carbon triple bond and the ether groups significantly enhances the adsorption energy compared to similar molecules lacking these functionalities. mdpi.comresearchgate.netnih.gov The calculated adsorption energy for this compound on cobalt is notably high at -22.62 eV, indicating a strong interaction. mdpi.comnih.gov Such computational analyses are crucial for understanding the mechanisms behind the compound's performance in various applications and for guiding the design of new molecules with tailored properties. mdpi.comnih.gov

Table 4: Calculated Adsorption Energies of Related Compounds on Cobalt Surfaces

| Compound | Key Functional Groups | Adsorption Energy (eV) |

|---|---|---|

| This compound (BEO) | Triple Bond, Ether, Hydroxyl | -22.62 |

| 2-Butyne-1,4-diol (B31916) (BOZ) | Triple Bond, Hydroxyl | -10.39 |

Data sourced from computational studies on cobalt electrodeposition. mdpi.comnih.gov

Emerging Research Frontiers and Future Perspectives

Integration with Click Chemistry Methodologies for Modular Synthesis

The presence of an alkyne group makes 1,4-Bis(2-hydroxyethoxy)-2-butyne a prime candidate for click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). chemblink.comnih.gov This reaction forms a stable triazole linkage, a cornerstone of modular synthesis for creating complex molecules and polymers. chemblink.comnih.gov The bifunctional nature of this compound, with its two hydroxyl groups, allows it to act as a crosslinker or a monomer in the formation of advanced polymer networks. chemblink.com

The integration of this compound into click chemistry workflows facilitates the rapid and efficient synthesis of a diverse range of materials. This approach is particularly valuable for creating polymers with well-defined architectures, which is crucial for applications in biomedicine and materials science. chemblink.com For instance, it can be used to develop hydrogels and other biocompatible materials for drug delivery and tissue engineering. chemblink.com The ability to precisely control the polymerization process through click reactions opens up possibilities for designing materials with tailored properties. chemblink.com

Development of Advanced Functional Materials with Tunable Properties

The versatile structure of this compound allows for its incorporation into a variety of advanced functional materials, enabling the tuning of their properties for specific applications. chemblink.comguidechem.com

Polymers and Coatings: As a diol, it can be used in the production of polyesters and polyurethanes. chemblink.com Its role as a crosslinking agent enhances the mechanical properties and stability of materials like epoxy resins and coatings. guidechem.com In coatings, it promotes the formation of strong chemical bonds between polymer chains, leading to improved durability. guidechem.com It also acts as a reactive diluent in adhesives, reducing viscosity and improving flow properties. guidechem.com

Surfactants: Research has demonstrated the synthesis of butynediol-ethoxylate modified polysiloxanes using this compound. researchgate.netacs.org These surfactants exhibit low critical aggregation concentrations and surface tensions, and their properties can be tuned by altering the proportion of hydrophilic moieties. acs.org

Hydrogels: The compound's bifunctional nature is advantageous in creating hydrogels with controlled architectures, which is essential for biocompatibility and controlled degradation in biological environments. chemblink.com

Below is a table summarizing the role of this compound in creating functional materials with tunable properties.

| Material Type | Role of this compound | Tunable Properties | Potential Applications |

| Polymers | Monomer, Crosslinking Agent chemblink.comguidechem.com | Mechanical Strength, Thermal Stability, Durability guidechem.com | Coatings, Adhesives, Elastomers chemblink.comguidechem.com |

| Surfactants | Hydrophilic Moiety acs.org | Surface Tension, Critical Aggregation Concentration acs.org | Emulsifiers, Wetting Agents |

| Hydrogels | Bifunctional Monomer chemblink.com | Biocompatibility, Degradation Rate, Architecture chemblink.com | Drug Delivery, Tissue Engineering chemblink.com |

Interdisciplinary Research Opportunities in Chemical Engineering and Materials Science

The unique characteristics of this compound create significant opportunities for interdisciplinary research, bridging chemical engineering and materials science.

In chemical engineering , the focus can be on optimizing the synthesis of polymers and other materials derived from this compound. This includes scaling up production processes and controlling the reaction kinetics to achieve desired material properties. Its use as a brightener in nickel electroplating is another area of interest. chemicalbook.comnih.gov

In materials science , the emphasis is on characterizing the novel materials developed and exploring their performance in various applications. This involves studying the structure-property relationships of polymers, coatings, and hydrogels incorporating this compound. The development of materials with enhanced thermal stability, mechanical strength, and biocompatibility is a key research direction. chemblink.com

The collaboration between these two fields is essential for translating the fundamental chemical properties of this compound into practical, high-performance materials.

Role in Size Selective Ligand Strategies for Element Separation

A significant and innovative application of this compound is in the development of ligands for the separation of rare earth elements. nih.govacs.org Researchers have synthesized a water-soluble bis-lactam-1,10-phenanthroline ligand by introducing ethylene (B1197577) glycol units via a rhodium-catalyzed reaction with this compound. nih.govacs.org This modification significantly improves the ligand's solubility in aqueous media. nih.govacs.org

This hydrophilic ligand, when used in conjunction with a lipophilic ligand in a "tug of war" strategy, has demonstrated remarkable success in separating lanthanides. nih.govacs.org The water-soluble ligand preferentially binds to lighter lanthanides, while an oil-soluble diglycolamide ligand selectively binds to heavier lanthanides. nih.govacs.org This dual-ligand system enables a quantitative separation of the lightest and heaviest lanthanides in a single extraction stage, a significant improvement over traditional methods. nih.govacs.org

The effectiveness of this separation strategy is highlighted in the table below, which shows the impact of the water-soluble ligand on the partitioning of lanthanides.

| Ligand System | Observation | Outcome |

| Oil-soluble DGA ligand alone | Nearly quantitative extraction of all lanthanides into the oil phase. nih.govacs.org | Poor separation between individual lanthanides. nih.govacs.org |

| Dual-ligand system (hydrophilic + lipophilic) | Preferential binding of light lanthanides by the water-soluble ligand, retaining them in the aqueous phase. nih.govacs.org | Efficient separation of light from heavy lanthanides in a single step. nih.govacs.org |

This research opens up new avenues for developing more efficient and selective methods for separating critical elements, a process of great industrial and technological importance.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,4-bis(2-hydroxyethoxy)-2-butyne, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via catalytic alkoxylation of 2-butyne-1,4-diol with ethylene oxide under controlled pressure (1–5 atm) and temperature (80–120°C). Transition-metal catalysts (e.g., Cu or Ni complexes) are often used to enhance regioselectivity. Purification typically involves fractional distillation or column chromatography to isolate the diethoxy derivative from byproducts like mono- or tri-substituted analogues .

- Key Considerations : Monitor reaction kinetics using gas chromatography (GC) to optimize catalyst loading and reaction time .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Spectroscopy : Use -NMR (δ 3.6–4.2 ppm for ether-linked protons) and IR (broad O–H stretch at 3200–3400 cm) to confirm functional groups .

- Chromatography : High-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18) resolves impurities, while GC-MS identifies volatile degradation products .

- Physical Properties : Density (1.144–1.148 g/mL) and refractive index (1.485) serve as quick purity indicators .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- Storage : Store in sealed containers under inert gas (N) to prevent oxidation. Avoid contact with strong acids/bases to minimize ether cleavage .

- PPE : Use nitrile gloves, safety goggles, and fume hoods during synthesis due to potential skin/eye irritation (R36/37/38 hazard code) .

- Waste Disposal : Neutralize residues with dilute NaOH before disposal in approved chemical waste containers .

Advanced Research Questions

Q. How does this compound influence the mechanical properties of Ni/diamond composite coatings in electrodeposition?

- Methodology :

- Experimental Design : Add 0.1–1.0 wt% of the compound to Ni electroplating baths. Use SEM/EDS to analyze diamond particle dispersion and coating morphology .

- Mechanical Testing : Nanoindentation reveals a 15–20% increase in hardness (from 6.5 GPa to 7.8 GPa) when the compound acts as a surfactant, reducing interfacial voids between Ni and diamond .

- Mechanism : The compound’s diol groups adsorb onto diamond surfaces, enhancing wettability and promoting uniform metal deposition .

Q. What role does this compound play in reducing interfacial tension in Gemini surfactant systems?

- Methodology :

- Surface Tension Measurements : Use a tensiometer (e.g., Du Noüy ring) to compare critical micelle concentrations (CMC) with/without the compound. Studies show a 30% lower CMC (0.1 mM vs. 0.14 mM) due to its spacer effect in Gemini surfactants .

- Molecular Dynamics : Simulate the orientation of the compound’s ethoxy groups at oil-water interfaces to explain enhanced stabilization .

Q. How do contradictory reports on the compound’s density (1.144 vs. 1.148 g/mL) arise, and how can researchers resolve such discrepancies?

- Methodology :

- Source Analysis : Commercial suppliers (e.g., Wuhan Jiamei) may report slight variations due to batch-specific impurities or measurement techniques (e.g., pycnometry vs. oscillating U-tube) .

- Validation : Cross-check using ASTM D4052 for density measurements and GC purity assessments to correlate density with sample composition .

Q. Can this compound act as a crosslinker in polymer networks, and what analytical methods confirm its efficacy?

- Methodology :

- Polymer Synthesis : Incorporate the compound into polyurethane or epoxy resins at 5–10 mol%. Monitor gelation time via rheometry .

- Crosslink Analysis : Use -NMR to detect ether linkages (δ 70–75 ppm) and thermogravimetric analysis (TGA) to assess thermal stability (decomposition >250°C) .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for this compound in aqueous vs. organic solvents?

- Resolution :

- Hydrogen Bonding : The compound’s solubility in water (~5 g/L at 25°C) is limited due to its hydrophobic butyne backbone, while higher solubility in polar aprotic solvents (e.g., DMF, 50 g/L) stems from ether-oxygen interactions .

- Experimental Variables : Temperature (e.g., 40°C vs. 25°C) and pH (neutral vs. acidic) significantly alter solubility; researchers must standardize conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.